Sulfolane

Descripción

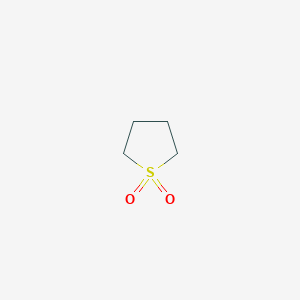

Structure

3D Structure

Propiedades

IUPAC Name |

thiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJUTPCZVOIRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027037 | |

| Record name | Sulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene, tetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

545 °F at 760 mmHg (USCG, 1999), 285 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP) | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/ | |

| Record name | Sulfolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or creamy white, crystalline powder | |

CAS No. |

126-33-0, 28452-93-9 | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028452939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5L06AH4G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 °F (USCG, 1999), 27.4-27.8 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

sulfolane fundamental physicochemical properties

An In-depth Technical Guide to the Fundamental Physicochemical Properties of Sulfolane for Researchers and Drug Development Professionals

Abstract

This compound (tetrahydrothiophene-1,1-dioxide) is a highly polar, aprotic solvent with a unique combination of properties that make it a valuable tool in various scientific and industrial applications, including drug development. Its high thermal and chemical stability, coupled with its ability to dissolve a wide range of organic and inorganic compounds, sets it apart from other common solvents. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering insights into its practical application, handling, and the experimental methodologies used for its characterization.

Introduction: The Unique Profile of a Versatile Solvent

This compound's molecular structure, featuring a five-membered ring containing a sulfonyl group, is central to its distinct properties. The two electron-withdrawing oxygen atoms create a significant dipole moment, rendering the molecule highly polar, while the lack of acidic protons classifies it as aprotic. This combination is key to its utility as a reaction medium for a variety of chemical transformations and as a solvent for extraction and crystallization processes in the pharmaceutical industry. Its high boiling point and thermal stability allow for reactions to be conducted at elevated temperatures, often leading to improved reaction rates and yields.

Core Physicochemical Properties

A thorough understanding of this compound's fundamental properties is essential for its effective application. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Temperature (°C) |

| Molecular Formula | C4H8O2S | - |

| Molecular Weight | 120.17 g/mol | - |

| CAS Number | 126-33-0 | - |

| Melting Point | 27.5 °C (81.5 °F) | - |

| Boiling Point | 285 °C (545 °F) | - |

| Density | 1.261 g/cm³ | 30 |

| Viscosity | 10.29 mPa·s | 30 |

| Dipole Moment | 4.8 D | - |

| Dielectric Constant | 43.3 | 30 |

| Refractive Index | 1.484 | 20 |

| Flash Point | 165 °C (329 °F) | - |

| Autoignition Temperature | 528 °C (982 °F) | - |

Table 1: Fundamental Physicochemical Properties of this compound

Structural and Molecular Characteristics

This compound's puckered ring structure and the tetrahedral geometry around the sulfur atom contribute to its high polarity. The strong dipole moment is responsible for its high dielectric constant, which allows it to effectively solvate ions and polar molecules.

Thermal Properties: A High-Temperature Performer

With a boiling point of 285 °C, this compound is an excellent solvent for high-temperature reactions. Its wide liquid range, from its melting point of 27.5 °C to its boiling point, provides a broad operational window for various applications. This thermal stability is a significant advantage over other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can decompose at lower temperatures.

Solvent Properties: Polarity, Miscibility, and Solubility

This compound is miscible with water and a wide range of organic solvents, with the notable exception of non-polar aliphatic hydrocarbons. This miscibility profile is advantageous for reaction workups and purification processes. Its high polarity and dielectric constant make it an excellent solvent for dissolving a variety of polar organic compounds and inorganic salts.

Experimental Protocols for Property Determination

The accurate determination of this compound's physicochemical properties is crucial for its application in regulated environments like drug development. The following section outlines standardized methodologies for key properties.

Determination of Density

The density of this compound can be accurately measured using a digital density meter. This method relies on the measurement of the oscillation period of a U-shaped tube filled with the sample.

Protocol: Density Measurement using a Digital Density Meter

-

Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 30 °C).

-

Sample Preparation: Ensure the this compound sample is pure and free of air bubbles.

-

Measurement: Inject the sample into the oscillating U-tube.

-

Equilibration: Allow the sample to reach thermal equilibrium.

-

Reading: Record the density reading provided by the instrument.

Caption: Workflow for Density Measurement.

Viscosity Measurement

The viscosity of this compound can be determined using a rotational viscometer, which measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

Protocol: Viscosity Measurement using a Rotational Viscometer

-

Instrument Setup: Select an appropriate spindle and rotational speed for the expected viscosity of this compound.

-

Sample Preparation: Place the this compound sample in a temperature-controlled bath at the desired temperature (e.g., 30 °C).

-

Measurement: Immerse the spindle in the sample and begin rotation.

-

Equilibration: Allow the reading to stabilize.

-

Reading: Record the viscosity in mPa·s.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (Proton NMR): In CDCl₃, this compound typically shows two multiplets: one around 3.0 ppm corresponding to the four protons adjacent to the sulfonyl group, and another around 2.2 ppm for the four protons at the 3 and 4 positions.

-

¹³C NMR (Carbon NMR): The spectrum will show two peaks, one for the carbons adjacent to the sulfonyl group (around 52 ppm) and another for the other two carbons in the ring (around 22 ppm).

-

IR (Infrared) Spectroscopy: The most characteristic peaks are the strong symmetric and asymmetric stretching vibrations of the S=O bonds, typically found around 1140 cm⁻¹ and 1280 cm⁻¹, respectively.

Caption: this compound Purification and Analysis Workflow.

Applications in Drug Development

This compound's unique properties make it a valuable solvent in several areas of drug development:

-

Reaction Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it suitable for challenging chemical syntheses.

-

Extraction Solvent: It can be used for the selective extraction of aromatic compounds from hydrocarbon mixtures.

-

Crystallization Solvent: Its high viscosity and boiling point can be advantageous in controlling crystal growth.

Safety and Handling

This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and robust solvent with a unique set of physicochemical properties that make it an invaluable tool for researchers and professionals in drug development and other scientific fields. Its high polarity, thermal stability, and wide liquid range offer significant advantages in a variety of applications, from organic synthesis to extraction and crystallization. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its safe and effective use.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- U.S. Environmental Protection Agency. (1985). Health and Environmental Effects Profile for this compound. EPA/600/X-85/395.

- ExxonMobil. (2004).

A Theoretical and Computational Guide to Sulfolane Solvation Effects: Methodologies and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar, aprotic solvent renowned for its exceptional thermal and chemical stability.[1][2] Its unique physicochemical properties, including a high dipole moment and dielectric constant, make it an indispensable medium in a range of industrial and research applications, from aromatic extraction in the petrochemical industry to high-voltage electrolytes in lithium-ion batteries.[3][4][5][6][7] For researchers and drug development professionals, understanding the nuances of solvation in this compound at a molecular level is paramount for process optimization, reaction design, and formulation strategy. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate this compound solvation effects. We will dissect the core principles of quantum chemical calculations and molecular dynamics simulations, detail their practical application in elucidating solvation structures and reaction mechanisms, and present validated protocols to empower researchers in their own investigations.

The Unique Physicochemical Landscape of this compound

This compound is an organosulfur compound with the formula (CH₂)₄SO₂.[6] It is a colorless, dense liquid characterized by a suite of properties that establish it as a powerful and versatile solvent.[6][8] Its utility stems from a combination of high polarity (dipole moment μ ≈ 4.7 D), a large dielectric constant (ε ≈ 43.4), and remarkable stability against strong acids, bases, and high temperatures.[1][9][10] Unlike other dipolar aprotic solvents such as DMSO or DMF, this compound exhibits very low skin penetration, a beneficial safety characteristic when handling dissolved toxic compounds.[1][9]

The central feature governing its solvation behavior is the sulfone functional group (SO₂). The oxygen atoms act as strong Lewis bases, enabling potent solvation of cations, which in turn increases the nucleophilicity of the corresponding, less-solvated anions.[1][2][11] This fundamental interaction is the cornerstone of its efficacy in both industrial separations and as a medium for chemical reactions. This guide focuses on the theoretical frameworks that allow us to probe and predict these molecular-level interactions with high fidelity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂S | [6] |

| Molar Mass | 120.17 g/mol | [8] |

| Boiling Point | 285 °C | [8] |

| Melting Point | 27.5 °C | [9] |

| Density (at 30 °C) | 1.261 g/cm³ | [9] |

| Dipole Moment (μ) | ~4.7 Debye | [1][10] |

| Relative Permittivity (εᵣ) | ~43.4 | [1][9] |

Core Theoretical Methodologies for Probing Solvation

To accurately model the complex interplay of forces within a this compound solution, a multi-tiered theoretical approach is often necessary. The primary tools are Quantum Chemical (QC) methods, which describe the electronic structure of molecules, and Molecular Dynamics (MD) simulations, which model the temporal evolution of a system.

Quantum Chemical (QC) Methods

QC methods are indispensable for studying phenomena where electronic effects are dominant, such as bond breaking/formation, reaction energetics, and electrochemical stability.

-

Density Functional Theory (DFT): DFT is a computational workhorse that calculates the electronic structure of a system based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for calculating solvation energies, molecular orbital energies (HOMO/LUMO), and reaction pathways.[12][13] The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31+G(d,p)) is critical for obtaining accurate results, particularly for properties like oxidation potentials.[14]

-

Continuum Solvation Models: Explicitly modeling every solvent molecule with QC methods is computationally prohibitive for all but the smallest systems. Continuum models (e.g., Polarizable Continuum Model - PCM, Solvation Model based on Density - SMD, COSMO-RS) approximate the bulk solvent as a continuous dielectric medium.[14][15][16] This approach is highly effective for calculating solvation free energies, which are crucial for predicting solubility and equilibrium constants. The COSMO-RS (Conductor-like Screening Model for Real Solvents) method, in particular, can predict thermodynamic properties like liquid-liquid equilibrium (LLE) data directly from quantum chemical calculations without experimental input.[16]

This protocol outlines the steps to calculate the solvation free energy (ΔG_solv) of a solute (e.g., a drug molecule) in this compound.

-

Gas-Phase Optimization:

-

Perform a geometry optimization and frequency calculation for the isolated solute molecule in the gas phase using DFT (e.g., at the B3LYP/6-31G* level of theory).

-

Confirm the absence of imaginary frequencies to ensure a true energy minimum.

-

Record the final electronic energy (E_gas).

-

-

Solvated-Phase Optimization:

-

Using the optimized gas-phase geometry as a starting point, perform a second geometry optimization and frequency calculation.

-

In this step, incorporate the PCM, specifying this compound's dielectric constant (ε ≈ 43.4).

-

Record the final electronic energy in solution (E_solv).

-

-

Calculate Solvation Free Energy:

-

The standard free energy of solvation is the difference between the energy in solution and the energy in the gas phase: ΔG_solv = E_solv - E_gas.

-

This value provides a quantitative measure of the solute's affinity for the this compound solvent.

-

Caption: Workflow for calculating solvation free energy (ΔG_solv).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the solvation process, tracking the positions and velocities of all particles over time. This is essential for understanding structural properties (like solvation shells) and dynamic properties (like diffusion).

-

Classical MD and Force Fields: Classical MD relies on a "force field"—a set of parameters and potential energy functions that describe the interactions between atoms (bond stretching, angle bending, non-bonded interactions).[17] The accuracy of an MD simulation is critically dependent on the quality of the force field. For this compound, general force fields like OPLS or GAFF may not accurately reproduce all experimental properties, such as viscosity or self-diffusion coefficients.[17] Therefore, refining or re-parameterizing force fields specifically for this compound is often a necessary first step, typically by fitting to QC calculations or experimental data.[17][18]

-

Polarizable Force Fields: In the high-dielectric environment of this compound, electronic polarization can be significant. Polarizable force fields, which allow atomic partial charges to fluctuate in response to the local electric field, offer a more physically accurate model than fixed-charge force fields and are particularly useful for studying ion dynamics in this compound-based electrolytes.[19]

This protocol provides a generalized workflow for setting up an MD simulation using a package like GROMACS or AMBER.[17]

-

System Preparation:

-

Obtain or generate force field parameters for both the solute and this compound. For this compound, use a refined force field where available.[17]

-

Place a single solute molecule in the center of a simulation box (e.g., a 4 nm cubic box).

-

Fill the box with this compound molecules, ensuring no overlap with the solute. A typical simulation might contain several hundred to a few thousand solvent molecules.

-

-

Energy Minimization:

-

Perform an energy minimization of the system to relax any steric clashes or unfavorable contacts introduced during the setup.

-

-

Equilibration:

-

NVT Ensemble (Constant Volume, Temperature): Perform a short simulation (e.g., 100-500 ps) while holding the volume constant and coupling the system to a thermostat (e.g., Nosé-Hoover) to bring it to the target temperature (e.g., 303 K).

-

NPT Ensemble (Constant Pressure, Temperature): Perform a longer equilibration (e.g., 1-5 ns) using both a thermostat and a barostat (e.g., Parrinello-Rahman) to allow the system density to relax to the correct value at the target pressure (e.g., 1 bar).

-

-

Production Run:

-

Once the system's temperature, pressure, and density have stabilized, turn off the restraints and run the production simulation for the desired length of time (e.g., 50-100 ns or longer for slow processes).[17]

-

Save the atomic coordinates (trajectory) at regular intervals (e.g., every 1-10 ps) for subsequent analysis.

-

Caption: General workflow for a classical Molecular Dynamics (MD) simulation.

In-Depth Analysis of this compound Solvation Phenomena

Solvation Structure and Ion Coordination

MD simulations are perfectly suited to reveal the three-dimensional arrangement of this compound molecules around a solute. For cations, such as Li⁺ or Na⁺, simulations consistently show a well-defined first solvation shell where the sulfone group's oxygen atoms are oriented toward the positive charge.[9][20][21] This strong, direct cation solvation is a defining feature of this compound.[1][2]

In highly concentrated electrolytes, such as those being explored for next-generation batteries, these solvation structures can form extensive, percolating networks that are crucial for ion transport.[19] The lifetime of a Li⁺-sulfolane coordination bond can be quite long (>10 ns), suggesting that ion transport is not governed by simple solvent exchange but by more complex mechanisms.[19]

Table 2: Computed Transport Properties of Liquid this compound

| Property | Simulation Value | Experimental Value | Reference |

| Density (303 K) | 1284 kg·m⁻³ | ~1266 kg·m⁻³ | [17] |

| Self-Diffusion Coeff. (303 K) | 6.0 × 10⁻¹³ m²·s⁻¹ (unrefined FF) | 14.72 × 10⁻¹¹ m²·s⁻¹ | [17] |

| Viscosity (303 K) | ~2x experimental (unrefined FF) | 10.284 mPa·s | [17] |

| Note: This table highlights the critical importance of a refined force field (FF) for accurately predicting dynamic properties. |

Solvation Effects on Chemical Reactions and Ion Transport

The strong cation-solvent interaction directly impacts chemical reactivity. By effectively sequestering cations, this compound leaves the corresponding anions "bare" and more nucleophilic, which can accelerate Sₙ2 reactions.[1][2] Furthermore, its high thermal stability makes it a solvent of choice for acid-catalyzed reactions at elevated temperatures.[1]

In the context of electrolytes, theoretical studies have revealed a fascinating mechanism for Li-ion transport. Molecular dynamics simulations show that faster Li⁺ translational motion is correlated with the rotational relaxation time of this compound molecules rather than the lifetime of the Li⁺-sulfolane bond itself.[19] The amphiphilic structure of this compound, with its polar sulfone head and non-polar hydrocarbon ring, allows it to rotate relatively quickly, promoting a "hopping" diffusion mechanism for the coordinated Li⁺ ions throughout the electrolyte network.[12][19]

Caption: Cation solvation by this compound's sulfone group.

Interfacial Phenomena in Electrochemical Systems

For applications in batteries and supercapacitors, the behavior of this compound at the electrode-electrolyte interface is critical. MD simulations as a function of applied potential show that this compound molecules can adsorb strongly onto electrode surfaces via their oxygen atoms.[20] This adsorbed layer modifies the electrical double layer and can influence the electrochemical stability of the electrolyte.[20] For example, in mixed-solvent systems, simulations have shown that the composition of the solvent at the interface can differ significantly from the bulk, which has direct implications for oxidative stability and device performance.[20]

Practical Applications and Case Studies

Battery Technology: Designing High-Voltage Electrolytes

The push for higher energy density batteries requires electrolytes that are stable at voltages approaching 5V. Sulfones are prime candidates, and computational chemistry is a key tool for screening and design.[14]

Case Study: Using DFT and MP2 level theory combined with a PCM, researchers computed the oxidation potentials of various sulfone-based molecules.[14] The calculations successfully predicted experimental trends, showing that the MP2 method with a PCM provided the best agreement, with a mean deviation of less than 0.29 V.[14] Orbital analysis revealed that for simple sulfones, oxidation occurs at the sulfone group, providing a clear chemical rationale for their electrochemical stability and a design principle for future solvent development.[14] These theoretical insights are crucial for accelerating the development of safer, higher-performance lithium-ion batteries.[5]

Industrial Separations: Aromatic Extraction

The separation of aromatic compounds (benzene, toluene, xylene) from aliphatic hydrocarbons is one of the largest industrial applications of this compound.[4][6][22] The efficiency of this liquid-liquid extraction process depends on the phase behavior of the ternary system.

Case Study: The COSMO-RS model has been used to predict the LLE data for non-aromatic–aromatic–this compound systems.[16] By comparing the model's predictions with experimental data, researchers validated its accuracy, with root mean square deviations (RMSD) between 0.03 and 0.09.[16] Furthermore, DFT calculations were used to explore the extraction mechanism by quantifying the interaction energies between this compound and various aromatic and non-aromatic compounds. These calculations confirm a stronger, more favorable interaction with aromatics, providing a molecular-level explanation for this compound's high selectivity.[16][23]

Future Outlook

The theoretical study of this compound solvation is a dynamic field. The future will likely see the increased use of machine learning potentials in MD simulations, allowing for QC-level accuracy at a fraction of the computational cost. Advanced multi-scale models will bridge the gap from quantum effects to macroscopic process parameters, enabling more holistic design and optimization. For drug development, these advanced models will offer unprecedented insight into solubility, stability, and reaction kinetics, ultimately accelerating the path from discovery to application.

References

- Gautam, G. S., & Singh, J. K. (2020). Refined Force Field for Liquid this compound with Particular Emphasis to Its Transport Characteristics. ACS Omega.

- Zhang, Y., et al. (2023). The effect of temperature and this compound concentration on aqueous electrolyte with molecular crowding: A molecular dynamics simulation study. AIP Publishing.

- Zhang, Y., et al. (2023). The effect of temperature and this compound concentration on aqueous electrolyte with molecular crowding: A molecular dynamics simulation study. AIP Publishing.

- Xing, L., et al. (2011). Electrode/Electrolyte Interface in this compound-Based Electrolytes for Li Ion Batteries: A Molecular Dynamics Simulation Study. ResearchGate.

- Tshepelevitsh, S., Kütt, A., & Leito, I. (2023). Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone. Molecules.

- Tsuzuki, S., et al. (2023). Lithium-Ion Dynamics in this compound-Based Highly Concentrated Electrolytes. The Journal of Physical Chemistry C.

- Global Specialty Chemical Co. (n.d.). This compound APPLICATIONS.

- Bess, E. N., & Kümmerer, H.-J. (2012). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.

- Shyamkumar, C. (1995). PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. Oklahoma State University.

- Wang, Z., et al. (2023). Prediction, Application, and Mechanism Exploration of Liquid–Liquid Equilibrium Data in the Extraction of Aromatics Using this compound. MDPI.

- Sathya Sai Rengam, B., Venkatesh, P., & Varghese, J. J. (2023). Supplementary Information Impact of Solvent this compound in Enhancing Methanol Selectivity During Methane Partial Oxidation on Fe. The Royal Society of Chemistry.

- Tshepelevitsh, S., Kütt, A., & Leito, I. (2023). Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone. MDPI.

- Wang, J., et al. (2023). Low Concentration this compound-Based Electrolyte for High Voltage Lithium Metal Batteries. Angewandte Chemie International Edition.

- Faria, J., et al. (2014). Optimization of the this compound Extraction Plant Based on Modeling and Simulation. ResearchGate.

- Bess, E. N., & Kümmerer, H.-J. (2012). This compound: A Versatile Dipolar Aprotic Solvent. ResearchGate.

- El-Baba, T. J., & Konermann, L. (2021). This compound-Induced Supercharging of Electrosprayed Salt Clusters: An Experimental/Computational Perspective. Western University.

- Kus, S., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI.

- Wikipedia. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, this compound.

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- Arnett, E. M., & Douty, C. F. (1964). Solvent Effects in Organic Chemistry. II. Sulfolane1--A Weakly Basic Aprotic Solvent of High Dielectric Constant2. Journal of the American Chemical Society.

- Li, T., et al. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B.

- Villagra, E., et al. (2017). Ternary Mixtures of Sulfolanes and Ionic Liquids for Use in High-Temperature Supercapacitors. ACS Publications.

- Makeichyk, V. (2020). QUANTUM-CHEMICAL CALCULATION OF ANTIOXIDANT PROPERTIES OF SULFORAPHANE. ResearchGate.

- Janz, G. J., & Tomkins, R. P. T. (1977). A conductometric study of ion-solvent interaction of some tetraalkylammonium and common ions in this compound at different temperatures. ResearchGate.

- Bryan Research & Engineering, Inc. (2020). Aromatic Extraction Using this compound. YouTube.

- Izadifard, M., & Achari, G. (2023). This compound Analysis in Environmental Samples: A Critical Review. MDPI.

- Stratus Engineering, Inc. (n.d.). Extraction Unit this compound Solvent Regeneration.

- Geambazu, L. E., et al. (2019). This compound in liquid extraction: A review. ResearchGate.

- State of Alaska Department of Environmental Conservation. (n.d.). This compound technical assistance and evaluation report executive summary.

- Letcher, T. M., & Naicker, P. K. (2001). PHASE EQUILIBRIUM STUDIES OF this compound MIXTURES CONTAINING CARBOXYLIC ACIDS. DUT Open Scholar.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 4. cpchem.com [cpchem.com]

- 5. Low Concentration this compound-Based Electrolyte for High Voltage Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. elib.bsu.by [elib.bsu.by]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsc.org [rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. ir.lib.uwo.ca [ir.lib.uwo.ca]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Title: A Multi-Scale Approach to Molecular Modeling of Sulfolane-Solute Interactions: From Quantum Mechanics to Bulk Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Promise of Sulfolane

This compound, a polar aprotic solvent, is a cornerstone of various industrial and scientific applications, from extractive distillation in the petrochemical industry to its use as a stable, high-boiling point medium in pharmaceutical synthesis and a component in high-voltage battery electrolytes.[1][2][3][4] Its unique properties—a high dipole moment (4.7 D), high dielectric constant (~43.4), and exceptional thermal and chemical stability—make it an excellent solvent for polarizable intermediates and for solvating cations, which in turn enhances the nucleophilicity of corresponding anions.[5][6]

However, these same properties present significant challenges for computational modeling. The strong intermolecular interactions, cyclic structure, and high viscosity of this compound are difficult to capture accurately with standard simulation parameters.[7][8] A failure to correctly model the solvent environment can lead to erroneous predictions of solute behavior, from reaction kinetics to solubility and diffusion—critical parameters in drug development and process optimization.

This guide provides a comprehensive, multi-scale framework for accurately modeling this compound-solute systems. We will navigate from the foundational principles of quantum mechanics (QM) to the dynamic, bulk-phase behavior revealed by molecular dynamics (MD), and finally to the rapid thermodynamic predictions offered by continuum models. This integrated approach ensures that each level of theory informs and validates the next, providing a robust and trustworthy protocol for researchers.

Chapter 1: The Quantum Mechanical Foundation: Unveiling Intrinsic Interactions

To accurately model any system, we must first understand the fundamental, one-on-one interactions between molecules. Quantum mechanics, specifically Density Functional Theory (DFT), provides the necessary lens to examine the electronic structure and energetics of this compound-solute complexes. These calculations are not merely theoretical exercises; they are the source of the high-quality parameters, such as atomic partial charges, required for the classical simulations discussed in Chapter 2.

Causality of Methodological Choices in DFT

-

Why Density Functional Theory (DFT)? DFT offers the best compromise between computational accuracy and cost for systems of this size. It allows for the precise calculation of interaction energies and electronic properties that govern molecular behavior.

-

Choosing the Right Functional and Basis Set: The choice of functional is critical. For this compound-solute systems, where non-covalent interactions (van der Waals forces, dipole-dipole) are dominant, functionals incorporating dispersion corrections are essential. The ωB97X-D functional, for example, is specifically designed to capture these effects.[9] This is paired with a flexible basis set like 6-311++G(d,p) , where the diffuse functions (++) are crucial for accurately describing the electron distribution in polar molecules and anions, and polarization functions (d,p) allow for geometric distortions upon complex formation.[9]

Experimental Protocol: Calculating Solute-Sulfolane Interaction Energy via DFT

This protocol outlines the steps to calculate the binding energy of a single solute molecule with a single this compound molecule, a key parameter for understanding solvation.

-

Geometry Optimization of Monomers:

-

Construct the 3D structures of the individual solute and this compound molecules.

-

Perform separate geometry optimizations for each molecule using DFT (e.g., ωB97X-D/6-311++G(d,p) level of theory in a program like Gaussian[9]). This ensures you are starting from the lowest energy conformation of each part.

-

-

Geometry Optimization of the Complex:

-

Arrange the optimized solute and this compound molecules into a physically plausible starting geometry for the complex.

-

Optimize the geometry of this solute-sulfolane complex using the same level of theory. The molecules will reorient to find the most favorable interaction site.

-

-

Energy Calculation and Correction:

-

Calculate the single-point energy of the optimized complex and each optimized monomer.

-

Calculate the raw interaction energy: ΔE = E_complex - (E_solute + E_this compound).

-

Crucial Validation Step: Correct for Basis Set Superposition Error (BSSE) using the Counterpoise correction method. BSSE is an artifact where basis functions of one molecule artificially lower the energy of the other in the complex. The corrected interaction energy (ΔE_corr) is the most reliable measure.

-

Below is a visual workflow for this DFT protocol.

Caption: General workflow for a solute-in-sulfolane MD simulation.

Chapter 3: Continuum Solvation Models: Rapid Thermodynamic Prediction

While MD provides unparalleled detail on dynamics, it is computationally expensive. For high-throughput screening applications, such as predicting the solubility of hundreds of drug candidates, a faster method is needed. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that bridges the gap between QM accuracy and thermodynamic prediction. [10][11]

The Logic of COSMO-RS

COSMO-RS avoids explicit solvent molecules altogether. Instead, it relies on a clever abstraction:

-

QM Calculation: Each unique molecule (solute and solvent) is first calculated with DFT in a virtual conductor. This induces a screening charge distribution on the molecular surface, which is unique to that molecule's polarity and shape. This distribution is called the σ-profile . [9][12]2. Statistical Thermodynamics: The COSMO-RS method then uses these pre-computed σ-profiles in a statistical mechanical framework to calculate the chemical potential of each component in a liquid mixture. [11][12]From the chemical potentials, thermodynamic properties like activity coefficients, solubilities, and partition coefficients can be derived with remarkable speed and accuracy. [10]

Experimental Protocol: Predicting Solubility with COSMO-RS

-

Generate COSMO Files:

-

For the solute and for this compound, perform a single-molecule DFT calculation (e.g., using BP86 functional with a TZVP basis set) within a COSMO solvent cavity. This generates a .cosmo file containing the surface charge information.

-

-

Import into COSMO-RS Software:

-

Use a program like COSMOtherm to import the generated .cosmo files.

-

-

Define the Calculation:

-

Specify the components (solute and this compound) and the temperature of interest.

-

Select the desired property to calculate, such as "Solubility."

-

-

Execute and Analyze:

-

The software performs the statistical thermodynamics calculations in seconds. The output is typically the solubility in mole fraction (x) or its logarithm (log10(x)). This can be directly compared with experimental data for validation.

-

The conceptual workflow is shown below.

Caption: Conceptual workflow of the COSMO-RS method.

Conclusion and Future Outlook

Modeling this compound-solute interactions demands a scientifically rigorous, multi-scale approach. By grounding our models in the fundamental physics of quantum mechanics, we can develop and validate accurate force fields for molecular dynamics simulations. These MD simulations, in turn, reveal the dynamic, collective behavior that governs macroscopic properties. Finally, for rapid screening, continuum models like COSMO-RS leverage QM data to deliver fast and reliable thermodynamic predictions.

The synergy between these methods provides a self-validating system: QM parameterizes MD, while MD results (like solvation free energies) can be compared against COSMO-RS and experimental data. This ensures trustworthiness in the predictions that guide critical decisions in drug formulation, chemical process design, and materials science.

The future of molecular modeling will likely involve the integration of machine learning to develop next-generation force fields that can capture complex electronic effects with the speed of classical models. Combined with enhanced sampling techniques in MD, these advancements will allow for the simulation of even more complex processes, such as crystal formation in this compound or the permeation of a drug molecule across a membrane from a this compound-based formulation.

References

- AIP Publishing. (2023).

- ACS Publications. (2020). Refined Force Field for Liquid this compound with Particular Emphasis to Its Transport Characteristics. ACS Omega. [Link]

- PubMed Central. (2020). Refined Force Field for Liquid this compound with Particular Emphasis to Its Transport Characteristics. ACS Omega. [Link]

- AIP Publishing. (2023).

- ACS Publications. (2023). Lithium-Ion Dynamics in this compound-Based Highly Concentrated Electrolytes. The Journal of Physical Chemistry C. [Link]

- GROMACS. (2025). Short How-To guides. GROMACS 2025.

- PubMed. (2021). Development of a Polarizable Force Field for Molecular Dynamics Simulations of Lithium-Ion Battery Electrolytes: Sulfone-Based Solvents and Lithium Salts. The Journal of Physical Chemistry B. [Link]

- ResearchGate. (n.d.). (a) Molecular structure of this compound. (b) Atom types of this compound. (c) Chemical identifiers of compound this compound.

- ResearchGate. (n.d.). Mean square displacement of this compound under different molecular numbers....

- Global Specialty Chemical Co. (n.d.). This compound APPLICATIONS. Global Specialty Chemical Co. [Link]

- National Institutes of Health. (2020). COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, this compound, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture. ACS Omega. [Link]

- ACS Publications. (2020). COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, this compound, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture. ACS Omega. [Link]

- ACS Publications. (2021). Development of a Polarizable Force Field for Molecular Dynamics Simulations of Lithium-Ion Battery Electrolytes: Sulfone-Based Solvents and Lithium Salts. The Journal of Physical Chemistry B. [Link]

- MDPI. (2023).

- ResearchGate. (n.d.). Panorama of sustainable solvents using the COSMO-RS approach.

- GROMACS Tutorials. (n.d.). GROMACS Tutorials. [Link]

- Semantic Scholar. (2012).

- Bioinformatics Review. (2021). Tutorial: MD simulation with mixed solvents using GROMACS.

- GROMACS. (n.d.). GROMACS Introductory Tutorial. [Link]

- ResearchGate. (2020). COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, this compound, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture.

- ACS Publications. (n.d.). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]

- Rizzo Lab. (2023). 2023 AMBER tutorial 1 with PDBID 4S0V. [Link]

- The Royal Society of Chemistry. (2023).

- MDPI. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.

- ResearchGate. (2025).

- Wikipedia. (n.d.). COSMO-RS. [Link]

- OUCI. (2023). Phase behavior of this compound: Potential implications for transport in groundwater. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

- Gaussian. (n.d.). QUANTUM-CHEMICAL CALCULATION OF ANTIOXIDANT PROPERTIES OF SULFORAPHANE. [Link]

- ACS Publications. (2023). Molecular Dynamics Simulations of High-Concentration Li[TFSA] Sulfone Solution: Effect of Easy Conformation Change of this compound on Fast Diffusion of Li Ion. The Journal of Physical Chemistry B. [Link]

- ResearchGate. (2025).

- GROMACS forums. (2022).

- Cadila Pharmaceuticals. (n.d.). This compound Business. [Link]

- Wikipedia. (n.d.). This compound. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- Rizzo Lab. (2023). 2023 AMBER tutorial 2 with PDBID 3WZE. [Link]

- Rizzo Lab. (2021). 2021 AMBER tutorial 1 with PDBID 1HW9. [Link]

- Emmett M. Leddin. (n.d.).

- Scilit. (1995). Solubility of this compound in Selected Organic Solvents.

- National Institutes of Health. (n.d.). This compound. PubChem. [Link]

- ResearchGate. (2025).

- ResearchGate. (2025).

Sources

- 1. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 2. cpchem.com [cpchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Refined Force Field for Liquid this compound with Particular Emphasis to Its Transport Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, this compound, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. COSMO-RS - Wikipedia [en.wikipedia.org]

A Researcher's Guide to Quantum Chemical Calculations on Sulfolane Derivatives: From First Principles to Application

Abstract

Sulfolane, a polar aprotic solvent, and its derivatives are cornerstones in both industrial and pharmaceutical applications, from extractive distillation in the petrochemical industry to serving as high-stability electrolytes in next-generation batteries and scaffolds in medicinal chemistry.[1][2][3][4] The predictive power of quantum chemical (QC) calculations offers a direct route to understanding and engineering the electronic structure, stability, and reactivity of these molecules, thereby accelerating innovation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying QC methods to the study of this compound derivatives. We move beyond procedural lists to explain the causality behind methodological choices, establishing a self-validating workflow from molecular setup to property prediction. Through practical protocols, data-driven case studies, and clear visualizations, this whitepaper serves as an in-depth technical guide to harnessing computational chemistry for the rational design of novel this compound-based systems.

The Computational Imperative: Why Model this compound Derivatives?

While experimental methods provide invaluable data, they can be resource-intensive and may not fully elucidate the underlying electronic phenomena that govern molecular behavior. Quantum chemistry provides a powerful complementary approach. By solving approximations of the Schrödinger equation, we can compute a wide range of molecular properties before a compound is ever synthesized. For this compound derivatives, this is particularly advantageous for:

-

Predicting Electrochemical Stability: In the design of electrolytes for high-voltage batteries, predicting the oxidation and reduction potentials of novel this compound derivatives is critical. QC calculations can provide reliable estimates of these properties through the analysis of frontier molecular orbitals.[5][6][7]

-

Elucidating Reaction Mechanisms: Understanding how a this compound-based drug candidate interacts with a biological target or the stereochemistry of a synthetic reaction can be achieved by mapping reaction pathways and identifying transition states—a task uniquely suited to computational methods.[8]

-

Rationalizing Structure-Property Relationships: QC methods can quantify electronic properties like charge distribution and molecular electrostatic potential, providing a fundamental understanding of how structural modifications (e.g., fluorination) influence macroscopic properties like solubility, polarity, and intermolecular interactions.[5][9]

Foundational Principles: Choosing the Right Method and Basis Set

The accuracy of any QC calculation is dictated by two primary choices: the theoretical method and the basis set. An inappropriate choice can lead to qualitatively incorrect results, making a firm grasp of these concepts essential.

A Tale of Two Theories: Density Functional Theory vs. Ab Initio Methods

The two most common families of methods are Density Functional Theory (DFT) and ab initio (from first principles) calculations.

-

Ab Initio Methods: This family, which includes Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), directly approximates the many-electron wavefunction.[10] While MP2 can offer high accuracy, especially for systems where electron correlation is critical, its computational cost scales unfavorably with the size of the molecule.[11] It is often used as a "gold standard" to benchmark more efficient methods.

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of the complex wavefunction, it calculates the electron density, from which the energy is derived via a functional. DFT offers an excellent balance of accuracy and computational efficiency, making it ideal for studying the relatively large systems common in drug discovery and materials science.[10] The choice of the functional is critical; popular choices for organic molecules include B3LYP, while functionals like M06-2X are often recommended for their robust performance across a range of applications, including thermochemistry and kinetics.[5][8][12][13]

The Basis Set: A Critical Choice for Sulfur-Containing Compounds

The basis set is the set of mathematical functions used to build the molecular orbitals. For this compound derivatives, the presence of a second-row element, sulfur, necessitates careful selection.

-

Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good starting point. The numbers indicate the number of functions used for core and valence electrons. The characters in parentheses are crucial:

-

(d) or (*) : Adds a polarization function on heavy (non-hydrogen) atoms. This is non-negotiable for sulfur , as it allows the electron orbitals to change shape and accurately describe bonding.[14][15]

-

(d,p) : Adds polarization functions to both heavy atoms and hydrogens.

-

+ : Adds diffuse functions to heavy atoms. These are important for describing anions, lone pairs, and weak interactions, making them highly recommended for the oxygen and sulfur atoms in this compound.[12]

-

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and co-workers, these sets are designed to systematically converge towards the complete basis set limit.[14][16][17] The "aug-" prefix indicates the addition of diffuse functions and is strongly recommended for this compound systems to accurately capture the electronic structure.[16][17][18] While more computationally demanding, they often yield more reliable results.[16][17]

Expert Insight: For this compound derivatives, a Pople basis set like 6-311+G(d,p) represents a sound and cost-effective choice for initial studies. For higher accuracy, especially when calculating properties sensitive to electron correlation or for benchmarking, aug-cc-pVTZ is a superior option.[14][16]

The Core Computational Workflow: A Self-Validating Protocol

A robust computational study follows a logical, multi-step workflow. Each step builds upon the last and includes checks to ensure the validity of the results.

Caption: A standard workflow for quantum chemical calculations.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps to obtain a stable, validated molecular structure.

-

Structure Preparation:

-

Using a molecular editor (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structure of the this compound derivative of interest.

-

Perform an initial, rapid clean-up using molecular mechanics (a computationally cheap method) to ensure reasonable bond lengths and angles.

-

Save the coordinates in a format compatible with your chosen QC software (e.g., .xyz, .mol, or Gaussian input .gjf).

-

-

Input File Creation:

-

Create a text input file for your QC software (e.g., Gaussian, ORCA).

-

Route Section (#): Specify the method, basis set, and calculation type. For a DFT optimization and frequency calculation, this line would look like: # opt freq B3LYP/6-311+G(d,p)

-

Charge and Multiplicity: Specify the molecule's total charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for closed-shell molecules).

-

Coordinates: Paste the molecular coordinates from Step 1.

-

-

Execution and Validation:

-

Submit the calculation to the software.

-

Upon completion, open the output file (e.g., .log or .out).

-

Confirm Convergence: Search for "Optimization completed" or a similar message to ensure the geometry optimization algorithm successfully found a stationary point.

-

Verify Minimum: Search for the frequency results. A true energy minimum will have zero imaginary frequencies . The presence of one imaginary frequency indicates a transition state, which requires further investigation.[8]

-

Extract Data: The output file now contains the final optimized coordinates, thermodynamic data (Zero-Point Vibrational Energy, Gibbs Free Energy), and other initial properties. This optimized structure is the correct one to use for all subsequent property calculations.

-

Application I: Designing High-Stability Electrolytes

A key application for QC calculations on this compound derivatives is in the development of electrolytes for high-voltage lithium-ion batteries.[5][19] A wider electrochemical stability window (ESW) allows for higher operating voltages and thus higher energy density. The ESW is governed by the molecule's resistance to oxidation and reduction.

This stability can be directly correlated with the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][9]

-

High HOMO Energy: Correlates with a greater tendency to be oxidized (lose an electron). A lower (more negative) HOMO energy is desirable for anodic stability.

-

Low LUMO Energy: Correlates with a greater tendency to be reduced (gain an electron). A higher (less negative) LUMO energy is desirable for cathodic stability.

-

Large HOMO-LUMO Gap: A larger energy gap between the HOMO and LUMO generally indicates higher kinetic stability and lower chemical reactivity.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. mdpi.com [mdpi.com]

- 6. Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.uniroma1.it [iris.uniroma1.it]

- 14. researchgate.net [researchgate.net]

- 15. CCL: Sulfur basis set [ccl.net]

- 16. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Sulfolane as a Medium for Enzymatic Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Water—The Imperative for Non-Aqueous Biocatalysis

In the landscape of modern chemical synthesis, particularly within pharmaceuticals and fine chemicals, the demand for precision, sustainability, and novel molecular architecture is relentless. While nature has perfected enzymatic catalysis in aqueous environments, the constraints of water—poor solubility of hydrophobic substrates, competing hydrolytic side reactions, and thermodynamic limitations—have driven the exploration of non-aqueous media.[1] This guide delves into the use of sulfolane, a polar aprotic solvent, as a compelling, albeit nuanced, medium for unlocking enzymatic potential. We will move beyond simple protocols to explore the fundamental principles, practical methodologies, and critical optimization strategies that govern success in this system.

This compound: A Profile of a High-Performance Solvent

This compound, or tetrahydrothiophene-1,1-dioxide, is a synthetic organosulfur compound first developed by Shell in the 1960s.[2] Its adoption in industrial processes, primarily for extractive distillation of aromatic hydrocarbons, stems from a unique combination of physical and chemical properties.[2] For the biocatalysis expert, these same properties present a distinct set of advantages and challenges.

Key Physicochemical Properties

The utility of this compound in enzymatic reactions is rooted in its distinct molecular structure: a polar sulfonyl group (SO₂) and a non-polar four-carbon ring.[2][3] This duality governs its behavior as a solvent.

| Property | Value | Significance in Biocatalysis |

| Formula | C₄H₈O₂S | - |

| Molar Mass | 120.17 g/mol [4] | - |

| Boiling Point | 285 °C (558 K)[3][4] | High thermal stability allows for reactions at elevated temperatures, broadening the operational window.[5][6] |

| Melting Point | 27.5 °C (300.5 K)[3] | Solid at room temperature, requiring heating for use. Small amounts of water can significantly depress the freezing point.[7] |

| Dipole Moment | 4.7 D[5][8] | High polarity enhances the solubility of polar substrates and can influence enzyme conformation and activity. |

| Dielectric Constant | 43.4[5][8] | High value indicates strong capacity to separate charges, potentially stabilizing charged intermediates in a reaction. |

| Miscibility | Miscible with water and aromatic solvents; immiscible with alkanes.[2][9][10] | Versatility in creating biphasic systems or homogeneous reaction mixtures. Simplifies downstream processing. |

| Nature | Polar Aprotic[2] | Lacks acidic protons, preventing unwanted side reactions with sensitive functional groups. Can enhance nucleophilicity.[6] |

Its high thermal and chemical stability makes this compound robust against strong acids, bases, and high temperatures, conditions under which many other polar aprotic solvents like DMF or DMSO might degrade.[5][6][8]

The Enzyme-Sulfolane Interface: A Mechanistic Perspective

Placing an enzyme in a non-aqueous solvent like this compound fundamentally alters its microenvironment. The key to maintaining catalytic activity lies in understanding and preserving the essential water layer that hydrates the enzyme's surface.

The Essential Water Layer and Enzyme "Memory"

Enzymes retain their catalytic function in organic solvents by "remembering" their native, active conformation from the last aqueous solution they were in. This is possible because a thin layer of water molecules remains tightly bound to the enzyme's surface, even after lyophilization or immobilization. This hydration shell is critical for maintaining the conformational flexibility required for catalysis.[11]